
1-Ethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is an organic compound with the molecular formula C12H16O This compound is a derivative of 4,7-methanoindene, featuring an ethoxy group attached to the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the reaction of 4,7-methanoindene with ethyl alcohol under acidic conditions. The reaction proceeds through an electrophilic addition mechanism, where the ethoxy group is introduced to the indene ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes, such as distillation and recrystallization, to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Ethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. The ethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7-Methanoindene: The parent compound without the ethoxy group.
Dicyclopentadiene: A related compound with a similar bicyclic structure.
Tetrahydroindene: A hydrogenated derivative of indene.
Uniqueness
1-Ethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility and potential interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
90125-30-7 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
5-ethoxytricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C12H16O/c1-2-13-11-6-5-10-8-3-4-9(7-8)12(10)11/h3-6,8-12H,2,7H2,1H3 |
InChI Key |
FDKIHGZFJWDFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC2C1C3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


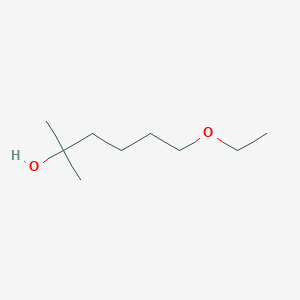

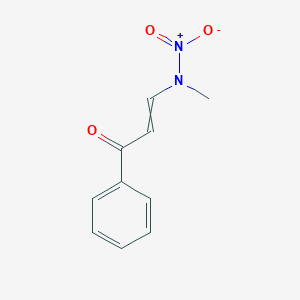
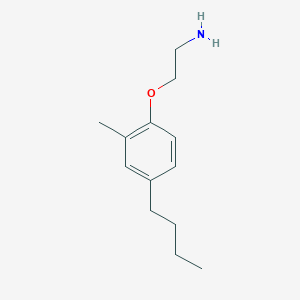
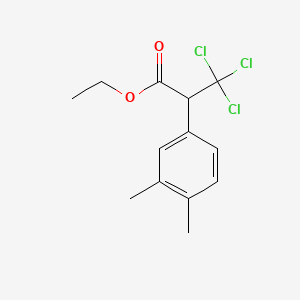
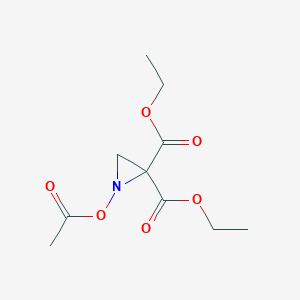
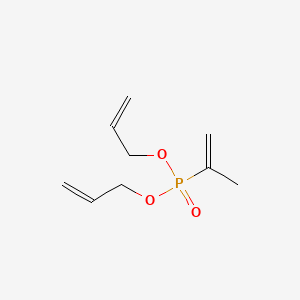
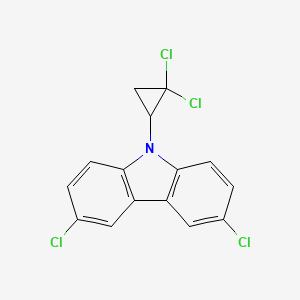
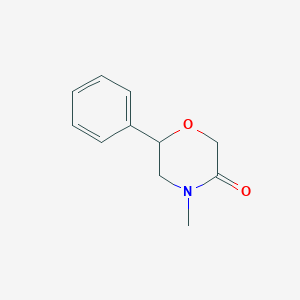
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
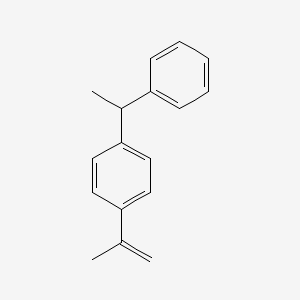
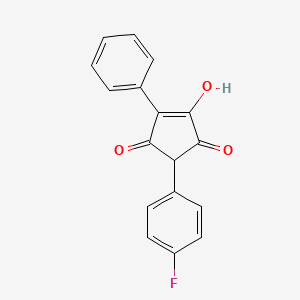
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
